molecular formula C15H12BrF3N2 B2900785 N-(4-bromophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide CAS No. 303149-13-5

N-(4-bromophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide

Cat. No. B2900785
CAS RN: 303149-13-5
M. Wt: 357.174
InChI Key: SGZRELKVVVZWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-bromophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide” is a chemical compound with the linear formula C14H9BrF3NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular weight of “N-(4-bromophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide” is 344.133 . For more detailed structural analysis, crystallographic data and atomic coordinates, you may refer to the related peer-reviewed papers and technical documents provided by Sigma-Aldrich .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-bromophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide” are not provided by Sigma-Aldrich . For more detailed information, you may refer to the related peer-reviewed papers and technical documents provided by Sigma-Aldrich .

Scientific Research Applications

Antimicrobial Activity

N-(4-bromophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide: derivatives have been studied for their potential as antimicrobial agents. These compounds have shown promising results against both bacterial (Gram-positive and Gram-negative) and fungal species. The antimicrobial activity is attributed to the ability of these compounds to block the biosynthesis of certain bacterial lipids or through additional mechanisms .

Anticancer Activity

The same derivatives have also been evaluated for their antiproliferative properties, particularly against cancer cell lines such as the estrogen receptor-positive human breast adenocarcinoma (MCF7). Some compounds have demonstrated significant activity, suggesting potential for development as cancer therapeutics .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between drugs and their targets. Compounds derived from N-(4-bromophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide have been used in molecular docking to predict their binding modes and affinities towards various receptors, aiding in the rational design of new drugs .

Proteasome Inhibition

Research has indicated that certain derivatives of this compound can inhibit the activity of the proteasome, an enzyme complex responsible for degrading unwanted proteins in cells. This property is significant for developing treatments for diseases where proteasome activity is dysregulated.

Serine Hydrolase Inhibition

These compounds have also been found to inhibit serine hydrolases, enzymes involved in many biological processes. Inhibition of serine hydrolases can be a strategy for treating various diseases, including metabolic disorders and cancer.

Drug Discovery and Development

The diverse biological activities of N-(4-bromophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide derivatives make them valuable in drug discovery and development. Their potential as lead compounds can be explored further to create novel medications with specific mechanisms of action .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer should take necessary precautions while handling this compound.

properties

IUPAC Name

N-(4-bromophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrF3N2/c1-20-14(21-13-7-5-12(16)6-8-13)10-3-2-4-11(9-10)15(17,18)19/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZRELKVVVZWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC(=CC=C1)C(F)(F)F)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.